molecular formula C16H25N3O2 B7634574 (2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide

(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide

Cat. No. B7634574
M. Wt: 291.39 g/mol
InChI Key: FEPDUUWSBANAOE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMAPA and is a derivative of the amide class of compounds. DMAPA has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of DMAPA is complex and involves interactions with a variety of cellular and molecular targets. The compound has been shown to interact with a number of enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the serotonin transporter. DMAPA has also been shown to modulate the activity of a number of ion channels, including the NMDA receptor.
Biochemical and Physiological Effects
DMAPA has a variety of biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. The compound has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, and to affect the levels of various cytokines and other signaling molecules. Additionally, DMAPA has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPA in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, the compound has a variety of potential applications in the study of biochemical and physiological processes. However, one limitation of using DMAPA is that its mechanism of action is complex and not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving DMAPA. One area of interest is the development of new drugs that are based on the structure of DMAPA. Another potential direction is the study of the compound's effects on various signaling pathways and cellular processes. Additionally, research into the compound's potential applications in the treatment of neurological disorders is an area of ongoing interest.

Synthesis Methods

DMAPA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenethylamine with N,N-dimethylpropanamide in the presence of a suitable catalyst. Other methods involve the use of other reagents and solvents, but the overall process is typically straightforward and yields a pure product.

Scientific Research Applications

DMAPA has been used in a wide range of scientific research applications, including as a tool for studying protein-ligand interactions, enzyme kinetics, and drug metabolism. The compound has also been used in studies of the central nervous system and has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11-7-6-8-12(2)14(11)9-10-17-16(21)18-13(3)15(20)19(4)5/h6-8,13H,9-10H2,1-5H3,(H2,17,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPDUUWSBANAOE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCNC(=O)NC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)CCNC(=O)N[C@@H](C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.